molecular formula C10H15ClN2 B13502850 [(5-Chloropyridin-2-yl)methyl](2-methylpropyl)amine

[(5-Chloropyridin-2-yl)methyl](2-methylpropyl)amine

Katalognummer: B13502850
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: MBJWETBURAHAIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloropyridin-2-yl)methylamine is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyridine, featuring a chlorinated pyridine ring and an amine group attached to a methylpropyl chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methylamine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of (5-Chloropyridin-2-yl)methylamine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloropyridin-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

(5-Chloropyridin-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5-Chloropyridin-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Chloropyridin-2-yl)methylamine dihydrochloride: A closely related compound with similar properties.

    2-Amino-5-chloropyridine: Another pyridine derivative with different functional groups.

Uniqueness

(5-Chloropyridin-2-yl)methylamine is unique due to its specific combination of a chlorinated pyridine ring and an amine group attached to a methylpropyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H15ClN2

Molekulargewicht

198.69 g/mol

IUPAC-Name

N-[(5-chloropyridin-2-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H15ClN2/c1-8(2)5-12-7-10-4-3-9(11)6-13-10/h3-4,6,8,12H,5,7H2,1-2H3

InChI-Schlüssel

MBJWETBURAHAIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNCC1=NC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.